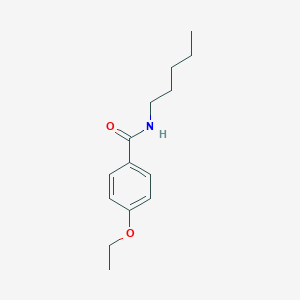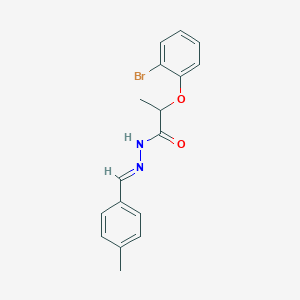![molecular formula C30H22Cl2N4O3 B336060 2,2-BIS(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B336060.png)
2,2-BIS(4-CHLOROPHENOXY)-N'~1~-[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenoxy and pyrazolyl groups, which contribute to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Synthesis of 1,3-diphenyl-1H-pyrazole: This involves the cyclization of appropriate precursors in the presence of a catalyst.
Condensation Reaction: The final step involves the condensation of 4-chlorophenoxyacetic acid with 1,3-diphenyl-1H-pyrazole in the presence of a suitable condensing agent to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted chlorophenoxy derivatives.
Applications De Recherche Scientifique
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-bis(4-chlorophenoxy)acetic acid
- 1,3-diphenyl-1H-pyrazole
- 4-chlorophenoxyacetic acid
Uniqueness
2,2-bis(4-chlorophenoxy)-N’-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]acetohydrazide stands out due to its unique combination of chlorophenoxy and pyrazolyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C30H22Cl2N4O3 |
|---|---|
Poids moléculaire |
557.4 g/mol |
Nom IUPAC |
2,2-bis(4-chlorophenoxy)-N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C30H22Cl2N4O3/c31-23-11-15-26(16-12-23)38-30(39-27-17-13-24(32)14-18-27)29(37)34-33-19-22-20-36(25-9-5-2-6-10-25)35-28(22)21-7-3-1-4-8-21/h1-20,30H,(H,34,37)/b33-19+ |
Clé InChI |
YZOQNWXONFHMSF-HNSNBQBZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C(OC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N'-[(E)-(3,5-diiodo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B335977.png)
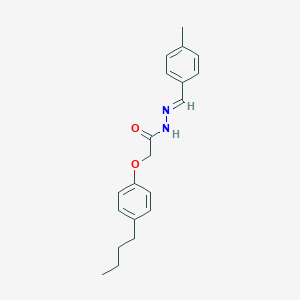
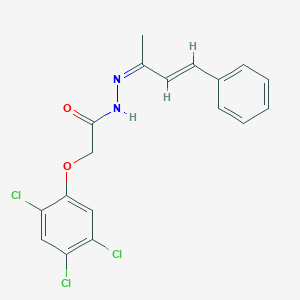
![3-bromo-N'-[(Z)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B335981.png)
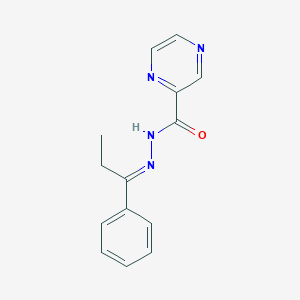
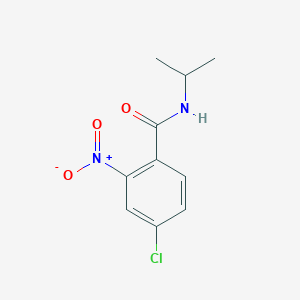
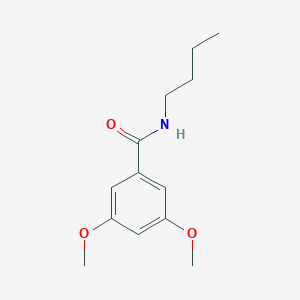
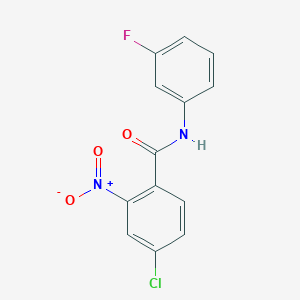
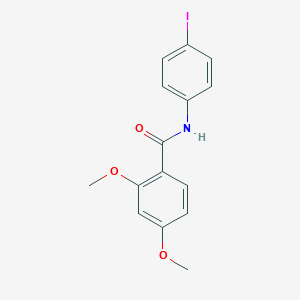
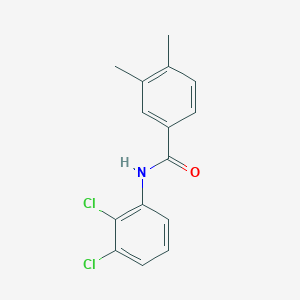
![N'-[5-bromo-2-(2-propynyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B335993.png)

